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Compound of Interest

Compound Name: DL-Threonine

Cat. No.: B559538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

synthesis, and characterization of DL-Threonine. It is designed to be a valuable resource for

researchers, scientists, and professionals involved in drug development and related fields. This

document details common synthesis methods with quantitative data, provides step-by-step

experimental protocols for characterization, and explores the role of threonine in key signaling

pathways relevant to drug discovery.

Chemical Structure of DL-Threonine
DL-Threonine is a racemic mixture of the D- and L-enantiomers of threonine, an α-amino acid

essential for protein synthesis. Its chemical formula is C₄H₉NO₃.[1][2] The structure features a

chiral center at the α-carbon and a second chiral center at the β-carbon, which bears a

hydroxyl group.

Systematic IUPAC Name: (2RS,3SR)-2-Amino-3-hydroxybutanoic acid

Molecular Structure:
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Chemical Structure of DL-Threonine
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Caption: A 2D representation of the chemical structure of DL-Threonine.

Synthesis of DL-Threonine
Several methods have been developed for the chemical synthesis of DL-Threonine. Two

common approaches are detailed below.

Synthesis from α-Isocyanoacetamides and
Acetaldehyde
This method involves the reaction of an α-isocyanoacetamide with acetaldehyde in the

presence of a base, followed by hydrolysis to yield DL-Threonine.[3]

Reaction Scheme:

α-Isocyanoacetamide + Acetaldehyde → Oxazoline intermediate → DL-Threonine

Quantitative Data:
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Molar Ratio Yield (%) Reference

α-Isocyano-N,N-

dimethylacetami

de

114.12 1 - [3]

Acetaldehyde 44.05 1.5 - [3]

DL-Threonine 119.12 - 78

Experimental Protocol:

Reaction Setup: In a reaction vessel, dissolve α-isocyano-N,N-dimethylacetamide (1

equivalent) and acetaldehyde (1.5 equivalents) in methanol.

Addition of Base: Cool the solution to 5-10°C and add a solution of sodium methoxide in

methanol over a period of 30 minutes.

Reaction: Stir the solution for 30 minutes at 20-25°C.

Neutralization and Workup: Neutralize the reaction mixture with acetic acid and evaporate

the solvent under reduced pressure. Dissolve the residue in ether and filter to remove

insoluble materials. Evaporate the ether.

Hydrolysis: Hydrolyze the resulting oxazoline intermediate to yield DL-Threonine.

Purification: Recrystallize the crude product from a water-methanol mixture to obtain DL-
Threonine.

Synthesis from Glycine and Acetaldehyde via a Copper
Complex
This industrial method utilizes glycine and acetaldehyde as starting materials, proceeding

through a copper glycinate complex.

Reaction Scheme:
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Glycine + Cu²⁺ → Copper Glycinate Complex Copper Glycinate Complex + Acetaldehyde →

Threonine Copper Complex → DL-Threonine

Quantitative Data:

Reactant/Product
Molecular Weight (
g/mol )

Notes Reference

Glycine 75.07 Starting material

Acetaldehyde 44.05 Reactant

Copper (II) ion 63.55 Forms complex

DL-Threonine 119.12 Final product

Note: Specific quantitative yields for this industrial process are often proprietary and not readily

available in public literature.

Experimental Protocol (General Outline):

Formation of Copper Glycinate: React glycine with a divalent copper salt in an aqueous

solution to form the copper glycinate complex.

Aldol Condensation: React the copper glycinate complex with acetaldehyde. This reaction

typically produces a mixture of DL-threonine and DL-allothreonine copper complexes.

Isomer Separation: Due to differences in solubility, the DL-allothreonine isomer can be

removed by repeated crystallization of the threonine copper complex.

De-coppering: Remove the copper from the complex, often using hydrogen sulfide or an ion-

exchange resin, to yield DL-Threonine.

Purification: Further purify the DL-Threonine by recrystallization.

Experimental Characterization of DL-Threonine
Standard analytical techniques are employed to confirm the structure and purity of synthesized

DL-Threonine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of DL-Threonine.

Experimental Protocol for ¹H and ¹³C NMR:

Sample Preparation: Dissolve approximately 5-10 mg of DL-Threonine in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., D₂O) in a clean NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse program (e.g., zg30) is

typically used. Set the appropriate spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled pulse program is

commonly used to simplify the spectrum. Adjust the spectral width, number of scans, and

relaxation delay.

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier

transformation, phase correction, and baseline correction. Reference the spectra to an

internal standard (e.g., DSS) or the residual solvent peak.

¹H and ¹³C NMR Spectral Data:

Atom
¹H Chemical Shift
(ppm) in D₂O

¹³C Chemical Shift
(ppm) in D₂O

Reference

α-H 3.57 -

β-H 4.24 -

γ-CH₃ 1.32 -

α-C - 63.18

β-C - 68.68

γ-C - 22.18

C=O - 175.69
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in DL-Threonine.

Experimental Protocol for KBr Pellet Method:

Sample and KBr Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven

to remove moisture. Grind 1-2 mg of the DL-Threonine sample to a fine powder using an

agate mortar and pestle.

Mixing: Add approximately 200-250 mg of the dried KBr to the mortar and gently grind with

the sample to ensure a homogeneous mixture.

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and

apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent

pellet.

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the

FTIR spectrometer.

Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

FTIR Spectral Data:

Wavenumber (cm⁻¹) Assignment

~3400-2500
O-H and N-H stretching (broad, characteristic of

amino acids)

~1630 N-H bending (primary amine)

~1590 C=O stretching (asymmetric, carboxylate)

~1410 C=O stretching (symmetric, carboxylate)

~1350 C-H bending

~1110 C-O stretching (hydroxyl)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of DL-Threonine.

Experimental Protocol for Electrospray Ionization (ESI)-MS:

Sample Preparation: Prepare a dilute solution of DL-Threonine (e.g., 10 µg/mL) in a suitable

solvent system, such as a mixture of water and acetonitrile with a small amount of formic

acid to promote ionization.

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via

direct infusion or after separation by liquid chromatography (LC).

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then

desolvate to produce gas-phase ions of the analyte.

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to

determine their mass-to-charge (m/z) ratio.

Fragmentation (MS/MS): For structural confirmation, select the molecular ion ([M+H]⁺) and

subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation

pattern.

Mass Spectrometry Data:

m/z Interpretation

120.0655 [M+H]⁺ (Protonated molecular ion)

102.055 [M+H - H₂O]⁺

74.060 [M+H - HCOOH]⁺

56.050 [M+H - HCOOH - H₂O]⁺

Role of Threonine in Signaling Pathways
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Threonine residues in proteins are key targets for post-translational modification, particularly

phosphorylation by serine/threonine kinases. This reversible modification acts as a molecular

switch, regulating numerous cellular processes. Understanding these pathways is crucial for

drug development, as their dysregulation is often implicated in diseases such as cancer.

PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and

metabolism. Threonine, as an essential amino acid, can influence the activation of mTORC1.
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PI3K/Akt/mTOR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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